![molecular formula C16H19N3O5S2 B2596083 ({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 923151-05-7](/img/structure/B2596083.png)
({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazoles are a class of heterocyclic compounds that have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Chemical Reactions Analysis
In general, oxadiazole derivatives can undergo various chemical reactions. For instance, acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yields the acylated compounds .Scientific Research Applications
Antimicrobial Activity
A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides demonstrated significant antimicrobial activity against a variety of microbial species. The compounds showed variable extents of activity relative to reference standards, with one compound highlighted for its particular effectiveness against selected microbes. This research suggests potential applications in developing new antimicrobial agents (Rehman et al., 2016).
Enzyme Inhibition
Phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as inhibitors of human alkaline phosphatase (ALP), an enzyme involved in various physiological and pathological processes. These compounds exhibited good to excellent inhibitory activity, with one showing potent activity and a non-competitive mode of binding, indicating potential for therapeutic applications (Iqbal et al., 2019).
Anti-allergic Activity
A new class of sila-substituted 1,3,4-oxadiazoles displayed anti-allergic activity, with variations in their efficacy based on the presence of sulfonyl or sulfur moieties. This suggests the possibility of using these compounds in the treatment of allergic reactions (Guda et al., 2013).
Anticancer Potential
N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides exhibited potential as anti-bacterial agents with moderate inhibitors of α-chymotrypsin enzyme, suggesting a pathway for the development of new anticancer compounds. Some derivatives displayed significant antibacterial activity and moderate anti-enzymatic potential, with less cytotoxicity indicated by in vitro screening (Siddiqui et al., 2014).
properties
IUPAC Name |
2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-14(21)11-25-16-18-17-15(24-16)12-5-7-13(8-6-12)26(22,23)19-9-3-1-2-4-10-19/h5-8H,1-4,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTHKXZDQDYIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.